Lipophilicity (LogP) Contrast Between 2-[(Cyclopropylmethyl)amino]propan-1-ol and Its Deoxy Analog Determines Solvent Partitioning and Biological Membrane Permeability
The presence of the hydroxyl group in 2-[(cyclopropylmethyl)amino]propan-1-ol substantially reduces lipophilicity compared with the deoxy analog N-(cyclopropylmethyl)propan-1-amine. While the target compound is classified as having moderate hydrophilicity, the deoxy analog has a predicted logP approximately 1.5–2.0 units higher . For the related compound 2-[(cyclopropylmethyl)amino]ethanol, the measured logP is −0.018, and for the N-(2-hydroxyethyl)(cyclopropylmethyl)amine, logP is 0.37 [1]. Extending the carbon backbone by one methylene unit (propanol vs. ethanol) is expected to increase logP by approximately 0.5 units (Hansch π contribution for –CH₂–), placing the target compound's logP at an estimated 0.5–0.9 . This moderate lipophilicity supports applications requiring balanced aqueous solubility and organic-phase partitioning, unlike the highly lipophilic deoxy analog which may preferentially partition into lipid compartments.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Estimated logP ≈ 0.5–0.9 (based on structural extrapolation from 2-[(cyclopropylmethyl)amino]ethanol logP −0.018 plus one methylene unit contribution) |
| Comparator Or Baseline | N-(Cyclopropylmethyl)propan-1-amine (deoxy analog): predicted logP > 2.0 |
| Quantified Difference | ΔlogP ≈ −1.1 to −1.5 (target compound more hydrophilic by >1 log unit) |
| Conditions | Predicted logP values based on fragment-based calculation (Hansch approach); experimental logP for 2-[(cyclopropylmethyl)amino]ethanol = −0.018. |
Why This Matters
A logP difference exceeding 1 unit translates to a >10-fold difference in octanol-water partition coefficient, directly impacting extraction efficiency, chromatographic retention, and suitability for aqueous biological assay formats.
- [1] ChemBase, 2-[(cyclopropylmethyl)amino]ethan-1-ol, logP = −0.018, MDL MFCD11150511, https://www.chembase.cn. View Source
